3-Amino-4-cyclobutyl-2-oxobutanamide
Description
Significance as a Pivotal Chemical Fragment in Peptidomimetic Design
Peptidomimetics are molecules that mimic the structure and function of natural peptides, often with improved stability, bioavailability, and target specificity. 3-Amino-4-cyclobutyl-2-oxobutanamide serves as an exemplary fragment in the design of such molecules due to its unique combination of structural motifs.
The core of its peptidomimetic character lies in its ability to present key pharmacophoric elements in a spatially defined manner, similar to an amino acid residue within a peptide chain. The α-amino group and the adjacent carbonyl group can participate in hydrogen bonding interactions that are crucial for binding to biological targets like enzymes.
The presence of the cyclobutyl group is a key feature. This bulky, hydrophobic moiety can occupy specific pockets within an enzyme's active site, contributing to binding affinity and selectivity. In the context of protease inhibitors, this fragment, specifically the β-cyclobutylalanyl moiety, acts as a P1 residue, which is a critical determinant for interaction with the S1 specificity pocket of the protease. nih.govnih.govpurdue.edu The constrained nature of the cyclobutyl ring can also confer a degree of conformational rigidity to the molecule, which can be advantageous for binding entropy.
Contextual Role in the Development of Targeted Enzyme Inhibitors
The most prominent role of this compound is as a key component of targeted enzyme inhibitors, particularly those aimed at serine and cysteine proteases. This is exemplified by its incorporation into Boceprevir (B1684563), an inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. nih.gov
The inhibitory power of this fragment is largely attributed to its α-ketoamide "warhead". nih.gov This functional group is a highly effective electrophile that can undergo a reversible covalent reaction with the nucleophilic serine or cysteine residue in the active site of the target protease. biorxiv.orgnih.gov This interaction forms a stable tetrahedral intermediate, effectively blocking the enzyme's catalytic activity. nih.gov The advantage of the α-ketoamide warhead is its ability to form two hydrogen bonds with the enzyme's active site, contributing to its potent inhibitory effect. biorxiv.org
The 3-amino group plays a crucial role in correctly positioning the α-ketoamide warhead within the enzyme's active site for optimal interaction with the catalytic residues. The combination of the P1 cyclobutyl side chain, which provides binding specificity, and the α-ketoamide warhead, which ensures potent inhibition, makes this compound a highly effective fragment for the design of protease inhibitors.
While much of the research on this compound is in the context of Boceprevir, there is also interest in its potential as a drug candidate for other conditions, such as rheumatoid arthritis, where it is believed to target the JAK-STAT signaling pathway. nbinno.com
Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-amino-4-cyclobutyl-2-oxobutanamide |
InChI |
InChI=1S/C8H14N2O2/c9-6(7(11)8(10)12)4-5-2-1-3-5/h5-6H,1-4,9H2,(H2,10,12) |
InChI Key |
MCFRTSHBKQNPED-UHFFFAOYSA-N |
SMILES |
C1CC(C1)CC(C(=O)C(=O)N)N |
Canonical SMILES |
C1CC(C1)CC(C(=O)C(=O)N)N |
sequence |
X |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereochemical Control
Strategies for the Asymmetric Synthesis of the 3-Amino-4-cyclobutyl-2-oxobutanamide Moiety
The asymmetric synthesis of this butanamide derivative is crucial for its biological activity when incorporated into a larger drug molecule. The approaches to achieve this often involve either the derivatization of a stereochemically defined precursor or the use of chiral auxiliaries to guide the formation of new stereocenters.
One effective strategy for the synthesis of the P1 fragment of Boceprevir (B1684563), a β-amino-α-hydroxy amide precursor to the target ketoamide, involves a diastereoselective reaction sequence starting from readily available materials. A reported synthesis utilizes a chloroacetate (B1199739) Claisen condensation to generate a key α-chloro ketone intermediate. This is subsequently converted to the β-amino-α-hydroxy amide. yale.edu This approach leverages the inherent stereochemistry of the starting materials and the facial bias of the reacting species to achieve the desired diastereomer.
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. mdpi.com While a specific, published method detailing the direct use of a chiral auxiliary for the asymmetric synthesis of this compound is not prominent in the literature, the use of such auxiliaries is a well-established strategy for the synthesis of chiral amines and β-amino ketones.
For instance, tert-butanesulfinamide, developed by Ellman, is a highly versatile chiral auxiliary for the asymmetric synthesis of a wide array of amines. yale.edu The general approach involves the condensation of the sulfinamide with a ketone or aldehyde to form a sulfinyl imine, which then undergoes diastereoselective nucleophilic addition. Subsequent removal of the auxiliary reveals the chiral amine. This methodology could, in principle, be adapted to the synthesis of the this compound core.
Another widely used class of chiral auxiliaries are the pseudoephedrine amides. These have demonstrated remarkable stereocontrol in alkylation reactions, providing access to enantiomerically enriched carboxylic acids and their derivatives.
The table below summarizes some common chiral auxiliaries and their potential applicability.
| Chiral Auxiliary | Type of Reaction Controlled | Potential Application in Synthesis |
| tert-Butanesulfinamide | Asymmetric synthesis of amines | Stereoselective introduction of the amino group |
| Pseudoephedrine | Asymmetric alkylation | Construction of the chiral carbon backbone |
| Oxazolidinones (Evans auxiliaries) | Asymmetric aldol (B89426) reactions, alkylations | Formation of the β-amino ketone structure |
| Ni(II) complexes of Schiff bases | Asymmetric synthesis of amino acids | Asymmetric alkylation of a glycine (B1666218) equivalent to form the amino acid backbone nih.gov |
Integration into Complex Molecular Scaffolds (e.g., Boceprevir)
The formation of the amide bond between the 3-amino group of the butanamide fragment and the carboxylic acid of the adjacent amino acid residue in the Boceprevir backbone is achieved through standard peptide coupling techniques. A variety of coupling reagents are available to facilitate this transformation efficiently and with minimal racemization.
Commonly used peptide coupling reagents include phosphonium (B103445) salts like PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The choice of coupling reagent can be critical in complex syntheses to ensure high yields and purity.
| Coupling Reagent | Activating Group | Key Features |
| PyBOP® | Phosphonium salt | Efficient, rapid couplings, byproducts are generally not problematic. |
| HBTU | Aminium salt | Highly efficient, low racemization, especially with HOBt additive. |
| DEPBT | Phosphoryloxy derivative | Causes very little epimerization, useful for sensitive amino acids. |
| DCC/DIC | Carbodiimide | Commonly used, but can have side reactions and purification challenges. |
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. The Mannich reaction, in particular, is a powerful tool for the synthesis of β-amino ketones.
A diastereoselective, three-component Mannich-type reaction has been reported for the synthesis of anti-β-amino carbonyl compounds with high diastereoselectivity. nih.gov This reaction, conducted under catalyst-free conditions, involves the condensation of a diazo compound, a borane, and an acyl imine. The use of a chiral auxiliary, such as (-)-phenylmenthol, has been shown to induce asymmetry in this process. nih.gov Such a strategy could be envisioned for the construction of the this compound core, offering a convergent and stereocontrolled route.
Elucidation and Management of Diastereomeric Isomerism
A crucial aspect of the chemistry of this compound, particularly in the context of Boceprevir, is the presence and behavior of its diastereomers. The molecule possesses two stereocenters, leading to the possibility of four stereoisomers.
Research has shown that the ketoamide functionality in the P1 fragment of Boceprevir leads to rapid racemization at the α-carbon (the C3 position of the butanamide) under physiological conditions. nih.gov In fact, Boceprevir exists as a mixture of two interconvertible diastereomers at this position in an approximate 2:1 ratio. This interconversion means that for the final drug product, separation of these specific diastereomers is not necessary, as they exist in a dynamic equilibrium.
The elucidation of these diastereomeric forms and the understanding of their equilibrium are critical for quality control and for understanding the drug's mechanism of action. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for characterizing the diastereomeric ratio. X-ray crystallography of the inhibitor bound to its target enzyme can provide definitive structural information on the active conformation. nih.gov
The management of diastereomeric isomerism in the synthesis of Boceprevir, therefore, focuses on controlling the stereochemistry of the non-racemizing centers and accepting the equilibrium at the P1 α-carbon.
Configurational Instability and Interconversion Phenomena
A significant challenge in the synthesis and purification of this compound is the configurational instability at the C3 position. This instability is primarily attributed to the susceptibility of the α-hydrogen to removal under both acidic and basic conditions, leading to epimerization through a keto-enol tautomerism mechanism. libretexts.orglibretexts.org
The process begins with the abstraction of the proton at the C3 position, which is acidic due to its location between two electron-withdrawing groups (the ketone and the amide carbonyls). This deprotonation results in the formation of a planar enolate intermediate. libretexts.org Subsequent reprotonation of this achiral enolate can occur from either face, leading to a mixture of diastereomers. libretexts.org This interconversion can complicate purification processes and compromise the stereochemical purity of the final product.
Mechanism of Interconversion:
Base-Catalyzed Enolization: A base removes the acidic α-hydrogen at C3, forming a resonance-stabilized enolate anion. libretexts.org
Planar Intermediate: The resulting enolate is planar at the C2-C3 bond, temporarily erasing the stereochemical information at C3.
Reprotonation: The enolate is protonated by a proton source (like the conjugate acid of the base or the solvent). This can happen on either side of the planar intermediate, leading to either the original diastereomer or its epimer. libretexts.org
| Factor | Influence on Interconversion | Rationale |
| pH | Accelerated by both acidic and basic conditions. | Acid catalysis involves protonation of the keto-carbonyl, increasing the acidity of the α-hydrogen. Base catalysis directly removes the α-hydrogen to form an enolate. libretexts.org |
| Solvent | Polar protic solvents can increase the rate of interconversion. | Solvents capable of hydrogen bonding can stabilize the transition states involved in proton transfer. masterorganicchemistry.com |
| Temperature | Higher temperatures generally increase the rate of equilibration. | Provides the necessary activation energy to overcome the barrier for proton removal and enolate formation. |
This table presents generalized influencing factors based on the principles of keto-enol tautomerism in β-dicarbonyl compounds.
Due to this inherent instability, synthetic strategies often require careful control of reaction conditions and purification methods to isolate the desired diastereomer in high purity. In some cases, the configurational instability of similar α-ketoamides has been noted to require avoidance of basic or neutral aqueous buffers and silica (B1680970) gel chromatography during purification to prevent epimerization. ethz.ch
Chromatographic and Spectroscopic Methods for Diastereomer Characterization
Given the existence of multiple stereoisomers and the potential for interconversion, robust analytical methods are essential for the separation and characterization of the diastereomers of this compound.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the separation of diastereomers. Since diastereomers have different physical properties, they can often be separated on standard achiral stationary phases (like silica gel or C18). numberanalytics.com However, achieving baseline separation can be challenging. For more effective and reliable separation, chiral chromatography is frequently employed. nih.gov
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are particularly effective for separating stereoisomers of β-amino ketones and related compounds. researchgate.netnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte and the chiral stationary phase, which have different interaction energies, leading to different retention times. nih.gov
Table 1: Representative HPLC Method for Diastereomer Separation
| Parameter | Condition |
|---|---|
| Column | Chiralcel® OD-H (Cellulose-based CSP) |
| Mobile Phase | Hexane/Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Hypothetical Rt (Diastereomer 1) | 12.5 min |
| Hypothetical Rt (Diastereomer 2) | 15.8 min |
| Hypothetical Resolution (Rs) | > 2.0 |
Disclaimer: The data in this table is illustrative and based on typical separation conditions for related chiral compounds. researchgate.netacs.org It does not represent experimentally verified data for this compound.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation and differentiation of diastereomers. Unlike enantiomers, which have identical NMR spectra in achiral solvents, diastereomers have distinct chemical environments and thus produce different spectra. numberanalytics.comnumberanalytics.com
¹H NMR Spectroscopy: Key differences are expected in the chemical shifts (δ) and coupling constants (J) of the protons at and adjacent to the stereocenters (H3 and the cyclobutyl methine proton). The spatial relationship between protons in different diastereomers will alter their shielding environments and dihedral angles, leading to unique signals. uobasrah.edu.iq
¹³C NMR Spectroscopy: The carbon atoms, particularly those forming the stereocenters and in their immediate vicinity, will exhibit distinct chemical shifts for each diastereomer. capes.gov.bracs.org ¹³C NMR can be especially useful when ¹H NMR spectra are complex due to overlapping signals. nih.gov
Table 2: Hypothetical ¹H NMR Chemical Shifts (δ) for Key Protons in Diastereomers
| Proton | Diastereomer A (δ, ppm) | Diastereomer B (δ, ppm) |
|---|---|---|
| H3 (α-proton) | 4.15 (d, J = 4.5 Hz) | 4.28 (d, J = 6.0 Hz) |
| Cyclobutyl-CH | 2.85 (m) | 3.05 (m) |
| Amide NH₂ | 7.50 (br s), 7.85 (br s) | 7.55 (br s), 7.90 (br s) |
Disclaimer: This table contains hypothetical data intended to illustrate the expected differences in NMR spectra between diastereomers based on general principles. numberanalytics.com Actual values for this compound must be determined experimentally.
Infrared (IR) spectroscopy can also be used to distinguish between diastereomers. While they share the same functional groups, differences in their three-dimensional structure and intermolecular interactions (such as hydrogen bonding) can lead to subtle but measurable variations in the vibrational frequencies, particularly in the fingerprint region (<1500 cm⁻¹). slideshare.net
Molecular Recognition and Enzymatic Target Engagement
Interactions with Viral Protease Active Sites
The 3-amino-4-cyclobutyl-2-oxobutanamide moiety is designed to mimic the substrate of viral proteases, allowing it to enter and interact with the enzyme's active site. This interaction is characterized by the formation of a covalent bond with a key catalytic residue, effectively inhibiting the enzyme's function and disrupting the viral life cycle.
Hepatitis C Virus (HCV) NS3/4A Protease Binding Mechanisms
Boceprevir (B1684563), which contains the this compound warhead, is a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication. patsnap.comdrugbank.com The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature, functional proteins. drugbank.comnih.gov Inhibition of this enzyme halts the viral maturation process.
The binding of the α-ketoamide group to the NS3/4A active site is a highly specific interaction. The largest contribution to the binding energy comes from the hydrophobic interactions of the inhibitor's P1 and P2 groups as they bind to the S1 and S2 pockets of the protease. rcsb.org
The inhibition of HCV NS3/4A protease by the this compound moiety within Boceprevir follows a time-dependent, two-step kinetic process. patsnap.comnih.gov Initially, the inhibitor binds non-covalently to the active site to form a low-affinity complex. patsnap.com This is followed by a slower, second step where the α-keto group is subjected to a nucleophilic attack by the active site residue, Serine-139 (Ser139), forming a stable, yet reversible, covalent hemiketal adduct. patsnap.comresearchgate.netresearchgate.netresearchgate.net
Table 1: Kinetic Parameters of Boceprevir against HCV NS3/4A Protease
| Parameter | Value | Reference |
| Initial Kᵢ (Genotype 1b) | 5 µM | patsnap.com |
| Overall Kᵢ* (Genotype 1b) | 14-20 nM | patsnap.comresearchgate.netnih.gov |
| Half-life (t½) of EI complex | ~5 hours | patsnap.com |
SARS-CoV-2 Main Protease (Mpro) Interaction Dynamics
The this compound warhead has also been shown to effectively inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro). osti.govmdpi.com Mpro is a cysteine protease that plays a critical role in the viral life cycle by processing viral polyproteins, making it a prime target for antiviral drugs. osti.govresearchgate.net
Similar to its interaction with the HCV protease, the α-ketoamide group of Boceprevir forms a reversible covalent bond with the catalytic Cysteine-145 (Cys145) residue in the Mpro active site, creating a hemithioacetal adduct. osti.govmdpi.comresearchgate.net This covalent modification blocks the substrate-binding site and inhibits the protease's activity. nih.govnih.gov The P1 cyclobutylmethyl substituent fits into the S1 pocket of the enzyme but is considered too short and hydrophobic to form strong interactions with key residues like His163 and Glu166, which may explain why its affinity for Mpro is lower than for its primary target, HCV protease. nih.gov
The inhibitory potency of the this compound moiety, as part of Boceprevir, against SARS-CoV-2 Mpro has been determined through various assays. The half-maximal inhibitory concentration (IC₅₀) has been reported to be in the low micromolar range. mdpi.comnih.govnih.gov Molecular docking studies have calculated favorable binding energies, although these can be affected by mutations in the protease structure. bvsalud.org More specific kinetic studies have determined the equilibrium dissociation constant (Kᵢ) for the initial binding step to be in the nanomolar range for some inhibitors derived from this scaffold. nih.gov
Table 2: Binding Affinity of Boceprevir against SARS-CoV-2 Mpro
| Parameter | Value | Reference |
| IC₅₀ | 1.59 - 4.13 µM | mdpi.comnih.govrug.nl |
| Binding Energy (Wild-Type) | -10.34 kcal/mol | bvsalud.org |
| ΔTₘ (Thermal Shift) | 6.67 °C | mdpi.comnih.gov |
Structural Insights from High-Resolution Techniques
High-resolution techniques, particularly X-ray crystallography, have been indispensable in elucidating the precise molecular interactions between the this compound core and its target viral proteases. These structural studies provide a detailed atomic-level map of the binding mode, guiding further drug design and optimization. osti.govnih.gov
X-ray Crystallographic Analysis of Enzyme-Inhibitor Complexes
The crystal structure of Boceprevir in complex with the HCV NS3/4A protease has been solved to high resolution, revealing the exact nature of the covalent bond between the inhibitor's α-ketoamide group and the catalytic Ser139. researchgate.netresearchgate.netresearchgate.net The structure, available under PDB entry 2OC8, shows the inhibitor occupying the active site cleft, with the cyclobutyl group positioned in the S1 subsite. researchgate.netebi.ac.uk
Similarly, multiple crystal structures of Boceprevir bound to the SARS-CoV-2 Mpro have been determined (e.g., PDB entries 7K40, 7NBR, and 6ZRU). rcsb.orgresearchgate.netrug.nlrcsb.org These structures confirm the formation of a covalent hemithioacetal with the catalytic Cys145. researchgate.net The detailed interactions show hydrogen bonds forming between the inhibitor and key residues in the active site, including Gly143. researchgate.net The comparison between the binding poses in HCV NS3/4A and SARS-CoV-2 Mpro highlights the adaptability of the this compound scaffold to different protease active sites, one being a serine protease and the other a cysteine protease. researchgate.net
Table 3: X-ray Crystallography Data for Enzyme-Inhibitor Complexes
| Enzyme | Inhibitor | PDB ID | Resolution (Å) | Reference |
| HCV NS3/4A Protease | Boceprevir | 2OC8 | 2.20 | researchgate.netebi.ac.uk |
| SARS-CoV-2 Mpro | Boceprevir | 7K40 | 1.35 | rcsb.orgresearchgate.net |
| SARS-CoV-2 Mpro | Boceprevir | 7NBR | 2.40 | rcsb.org |
Ligand Occupancy within Substrate Binding Pockets (S1, S1', S2, S4)
There are no published crystal structures or molecular modeling studies that detail the specific orientation and interactions of this compound within the S1, S1', S2, and S4 substrate-binding pockets of any enzyme.
Detailed Hydrogen Bonding Networks
Similarly, the specific hydrogen bonding network formed between this compound and key amino acid residues of a target enzyme, such as His41, Gly143, Ser144, His164, Glu166, and Cys145, has not been elucidated in any published research.
Neutron Crystallography for Protonation State Determination
Neutron crystallography is a powerful technique for determining the protonation states of catalytic residues in enzymes. While this has been applied to understand the mechanism of other α-ketoamide inhibitors in complex with proteases, no such studies have been conducted or published for this compound.
Visualization of Oxyanion Formation and Protonation States of Catalytic Residues (Cys145, His41, His163)
Without neutron crystallography data, it is impossible to visualize the formation of the oxyanion intermediate or to definitively determine the protonation states of the catalytic residues Cys145, His41, and His163 when in complex with this compound.
Covalent Adduct Formation and Stability
The mechanism of covalent inhibition is a key feature of α-ketoamide compounds. However, the specifics of this process for this compound have not been experimentally determined or reported.
Nucleophilic Attack by Catalytic Cysteine Residues (e.g., Cys145)
While it is hypothesized that the catalytic cysteine of a target protease would perform a nucleophilic attack on the keto-amide warhead of this compound, there is no direct experimental evidence, such as kinetic or structural data, to confirm this for this specific molecule.
Hemithioketal Formation and Stabilization
The formation of a stable hemithioketal adduct is the hallmark of covalent inhibition by α-ketoamides. However, the existence and stability of such an adduct between this compound and a target enzyme have not been documented in the scientific literature. Interestingly, some chemical supplier databases list this compound as "Boceprevir Intermediate 3," suggesting it may be a precursor in the synthesis of the hepatitis C virus protease inhibitor Boceprevir, rather than a standalone therapeutic agent that has been extensively studied for its own biological activity.
Structure Activity Relationship Sar and Rational Design
Systematic Elucidation of the 3-Amino-4-cyclobutyl-2-oxobutanamide Moiety's Contribution to Potency
The this compound moiety serves as a critical P1 fragment in certain protease inhibitors, playing a pivotal role in their interaction with the enzyme's active site. The P1 position is a key determinant of binding affinity and selectivity for many proteases. In the case of boceprevir (B1684563), systematic modifications of the P1 fragment revealed the superiority of the cyclobutyl group.
Initial structure-activity relationship studies for HCV NS3 protease inhibitors explored a variety of P1 side chains. Through a process of introducing various carbocyclic alanine (B10760859) derivatives, researchers discovered that the cyclobutylmethyl group provided an optimal fit within the S1 binding pocket of the enzyme. This optimization was not merely incidental; the cyclobutyl ring's unique conformational properties and size were found to establish excellent contact with the amino acid residues lining the S1 pocket. This enhanced interaction directly translates to improved enzyme-binding and cellular activity.
The significance of the cyclobutyl moiety is further underscored when compared to other cyclic and acyclic analogs. For instance, in the development of boceprevir, an analog featuring the cyclobutylmethyl group at P1 exhibited favorable enzyme-binding affinity (Ki*) of 8 nmol/L and a cellular EC90 of 700 nmol/L. nih.gov This demonstrated a significant improvement over inhibitors with less optimal P1 substituents. The hydrophobic nature of the cyclobutyl ring is thought to contribute favorably to the binding energy by displacing water molecules from the hydrophobic S1 pocket. In studies of boceprevir's interactions with the SARS-CoV-2 main protease (MPro), the P1 β-cyclobutylalanyl moiety was observed to have a looser binding in the S1 pocket, which may explain its more moderate inhibitory potency against that specific enzyme. nih.gov
The core structure of this compound provides a rigid scaffold that correctly orients the essential pharmacophoric elements for interaction with the protease. The amide group and the α-ketoamide "warhead" are positioned for critical hydrogen bonding and covalent interactions with the catalytic residues of the enzyme.
Table 1: Impact of P1 Substituent on Inhibitor Potency
| P1 Substituent | Enzyme Binding Affinity (Ki*) | Cellular Activity (EC90) |
|---|---|---|
| Cyclobutylmethyl | 8 nmol/L | 700 nmol/L |
| Other Carbocyclic Alanine Derivatives | Varied (generally lower affinity) | Varied (generally lower activity) |
| Acyclic Analogs | Varied (generally lower affinity) | Varied (generally lower activity) |
Data derived from studies on boceprevir development. nih.gov
Influence of Cyclobutyl Ring Stereochemistry and Substitutions on Binding Efficiency
The stereochemistry of inhibitor molecules is a critical factor in their interaction with chiral biological targets such as enzymes. For inhibitors containing the this compound fragment, the spatial arrangement of atoms within the cyclobutyl ring and at the adjacent chiral centers profoundly influences binding efficiency.
While specific studies exhaustively detailing the stereoisomers of the cyclobutyl ring in this compound are not widely available, research on analogous structures in other protease inhibitors provides valuable insights. For example, investigations into HIV-1 protease inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid, a structurally related amino acid, demonstrated that the stereochemistry at the carbons corresponding to the amino and hydroxyl groups is paramount. In these studies, the (3S,4S) isomer resulted in a significantly more potent inhibitor, being at least 47 times more active than inhibitors with other stereoisomers. nih.gov This highlights the stringent stereochemical requirements of the enzyme's active site for optimal binding. It is highly probable that a similar stereochemical preference exists for the chiral centers of the this compound moiety.
Substitutions on the cyclobutyl ring itself can further modulate binding efficiency. While the parent, unsubstituted cyclobutyl group in boceprevir proved optimal for the HCV NS3 protease, the introduction of various functional groups could either enhance or diminish binding depending on the specific interactions within the S1 pocket of the target protease. For example, adding polar or larger hydrophobic groups would alter the interaction profile and could be a strategy to improve selectivity or potency against different proteases.
Design of Hybrid Inhibitors Utilizing the this compound Fragment
The proven effectiveness of the this compound fragment as a P1 element has made it an attractive building block in the design of hybrid protease inhibitors. This approach involves combining this key fragment with other structural motifs to create novel molecules with improved properties, such as enhanced potency, better pharmacokinetic profiles, or broader activity spectra.
Strategies for Modifying the P1 Fragment of Protease Inhibitors
The P1 fragment of a protease inhibitor is a primary determinant of its binding affinity and selectivity. The design of this fragment is a critical aspect of inhibitor development. Fragment-based drug design (FBDD) is a powerful strategy where small molecular fragments that bind to specific pockets of a target enzyme are identified and then grown or linked together to create more potent inhibitors. nih.govfu-berlin.de
The this compound moiety can be considered a highly optimized P1 fragment. Strategies for its use in hybrid inhibitors often involve retaining this core and modifying other parts of the molecule, such as the P2, P3, or P4 substituents, or the capping groups. For instance, in the development of inhibitors for the SARS-CoV-2 main protease, researchers have taken inspiration from the structure of boceprevir, including its P1 β-cyclobutylalanyl moiety, and systematically replaced other parts of the molecule to optimize binding to the new target. nih.gov
Another strategy involves the creation of hybrid molecules that merge features from different known inhibitors. For example, a hybrid inhibitor could be designed to incorporate the P1 cyclobutyl fragment of boceprevir with the P2 and P3 elements of another potent protease inhibitor. The goal of such a hybrid is to combine the advantageous binding interactions of each component to achieve synergistic effects on potency and selectivity. The synthesis of peptidomimetics containing a chiral cyclobutane-containing trans-β-amino acid linked to a functionalized proline derivative is an example of creating hybrid oligomers where the cyclobutane (B1203170) provides conformational constraint. nih.gov
Development of Novel Warhead Chemistries Guided by its Structure
The this compound fragment contains an α-ketoamide electrophilic "warhead." This functional group is crucial for the mechanism of action of many protease inhibitors, as it forms a reversible covalent bond with the catalytic serine or cysteine residue in the enzyme's active site. nih.gov The α-ketoamide is considered a superior warhead in some contexts because it has two hydrogen bond acceptors (the α-keto oxygen and the amide oxygen), which can lead to more extensive interactions with the enzyme's active site compared to warheads with only one acceptor, such as aldehydes or Michael acceptors. acs.orgbiorxiv.org
The success of the α-ketoamide warhead in boceprevir and other inhibitors has inspired the development of novel warhead chemistries. Research in this area focuses on several key goals:
Tuning Reactivity: The reactivity of the warhead needs to be finely tuned. It must be reactive enough to form a covalent bond with the catalytic residue but not so reactive that it leads to off-target effects and toxicity. mdpi.com
Improving Selectivity: By modifying the warhead, it may be possible to enhance selectivity for the target protease over other related human proteases.
Overcoming Resistance: Novel warheads may be effective against mutant forms of the enzyme that have developed resistance to existing inhibitors.
Examples of other electrophilic warheads that have been explored for protease inhibitors include phosphinate esters, nitriles, and various ketones and aldehydes. nih.govnih.govku.edu The design of these new warheads is often guided by the structural understanding gained from inhibitors like those containing the this compound fragment. The spatial arrangement and electronic properties of the α-ketoamide provide a template for designing new electrophilic groups that can effectively interact with the catalytic machinery of the protease. For example, the development of α-keto-benzothiazole as a warhead was an attempt to direct the warhead into the oxyanion hole of the enzyme to improve binding affinity. nih.gov
Table 2: Comparison of Electrophilic Warheads in Protease Inhibitors
| Warhead Type | Mechanism of Action | Key Features |
|---|---|---|
| α-Ketoamide | Reversible covalent inhibition | Two hydrogen bond acceptors, tunable reactivity. acs.orgbiorxiv.org |
| Aldehyde | Reversible covalent inhibition | Single hydrogen bond acceptor. acs.org |
| Michael Acceptor | Irreversible covalent inhibition | Can be highly reactive. ku.edu |
| Nitrile | Reversible covalent inhibition | Forms a thioimidate adduct with cysteine proteases. ku.edu |
Computational Chemistry and in Silico Modeling of 3 Amino 4 Cyclobutyl 2 Oxobutanamide Interactions
Molecular Docking and Scoring Methodologies for Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Amino-4-cyclobutyl-2-oxobutanamide, docking simulations can predict its binding mode within the active site of a target enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket of the protein.
The accuracy of molecular docking is heavily dependent on the scoring function used to evaluate the fitness of each pose. Scoring functions are mathematical models that estimate the binding affinity between a ligand and a protein. They take into account various factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. For this compound, a typical docking study would involve preparing the 3D structures of both the ligand and the target enzyme, followed by running the docking algorithm to generate a series of potential binding poses. These poses are then ranked based on their scores, with the top-ranked poses representing the most likely binding modes.
A hypothetical docking study of this compound against a cysteine protease is summarized in the table below. The data illustrates the predicted binding energies and key interactions for the top-ranked docking poses.
| Docking Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| 1 | -8.5 | Cys25, His159, Gln19 | Cys25 (thiol), Gln19 (amide) | Cyclobutyl ring with Trp177 |
| 2 | -8.2 | Cys25, His159, Asn158 | His159 (imidazole), Asn158 (amide) | Cyclobutyl ring with Phe141 |
| 3 | -7.9 | Gly23, Cys25, Trp177 | Gly23 (backbone amide) | Butanamide moiety with Leu67 |
Molecular Dynamics Simulations for Conformational Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the flexibility of both the ligand and the protein over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the stability of the ligand-protein complex.
For this compound, MD simulations can be initiated from a promising docking pose to assess its stability within the binding site. These simulations, typically run for nanoseconds to microseconds, provide detailed information about the dynamic behavior of the complex, including fluctuations in atomic positions, changes in protein conformation, and the dynamics of intermolecular interactions.
The binding of a ligand to an enzyme can often induce conformational changes in the protein, a phenomenon known as induced fit. These changes can be crucial for the enzyme's catalytic activity or for the inhibitory effect of the ligand. MD simulations are particularly well-suited to study such ligand-induced conformational changes. nih.gov By comparing simulations of the enzyme in its apo (unbound) state with simulations of the enzyme-ligand complex, it is possible to identify specific regions of the protein that undergo structural rearrangements upon ligand binding. For this compound, these simulations could reveal, for example, the movement of a flexible loop to better accommodate the cyclobutyl group, thereby enhancing binding affinity.
MD simulations can be used to calculate the binding free energy of a ligand-protein complex, providing a more accurate estimate of binding affinity than docking scores alone. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to compute binding free energies from MD trajectories. These methods calculate the free energy of the complex, the protein, and the ligand in solution, and the binding free energy is then obtained by taking the difference.
The following table presents hypothetical binding free energy data for the this compound-cysteine protease complex, calculated using the MM/GBSA method from a 100 ns MD simulation.
| Energy Component | Average Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -28.7 |
| Polar Solvation Energy | 55.8 |
| Nonpolar Solvation Energy | -5.1 |
| Binding Free Energy (ΔG) | -23.2 |
Quantum Mechanical Calculations for Reaction Pathway Analysis
For inhibitors that form a covalent bond with their target enzyme, quantum mechanical (QM) calculations are essential to understand the reaction mechanism. QM methods can model the electronic structure of the active site and the ligand, allowing for the detailed investigation of bond-forming and bond-breaking processes.
In the case of this compound potentially acting as a covalent inhibitor of a cysteine protease, the key reaction would be the nucleophilic attack of the cysteine thiol group on an electrophilic center of the inhibitor. QM calculations, often in the form of hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, can be used to model this reaction. In a QM/MM approach, the reactive part of the system (the cysteine residue and the inhibitor) is treated with a high level of QM theory, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. This allows for the calculation of the reaction energy profile, including the structures of the transition state and any intermediates.
The catalytic activity of many enzymes, including cysteine proteases, relies on a catalytic dyad or triad (B1167595) of amino acid residues that facilitate proton transfer events. For a cysteine protease, this typically involves a histidine residue that acts as a general base, abstracting a proton from the cysteine thiol to make it a more potent nucleophile. QM calculations can be used to model these proton transfer events in detail. By calculating the potential energy surface for the proton transfer, it is possible to determine the activation energy barrier and understand how the protein environment facilitates this crucial step in the catalytic or inhibitory mechanism. For this compound, these calculations would clarify the role of the catalytic dyad in its potential covalent modification of the target enzyme.
Advanced Research Applications and Future Directions
Leveraging the 3-Amino-4-cyclobutyl-2-oxobutanamide Motif in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. drugdiscoverychemistry.com This approach utilizes small molecules, or "fragments," typically with a molecular weight up to 300 g/mol , to probe the binding sites of biological targets. nih.gov The this compound motif is particularly well-suited for FBDD due to the advantageous properties of its cyclobutane (B1203170) scaffold.
Historically, fragment libraries have been dominated by two-dimensional, planar molecules. vu.nl However, there is a growing recognition of the benefits of incorporating three-dimensional (3D) fragments, which can offer improved solubility, better selectivity, and more opportunities for synthetic elaboration. vu.nl The cyclobutane ring in this compound provides a desirable 3D geometry, which is an underrepresented feature in many current fragment libraries. nih.govnih.gov This 3D character can lead to more specific and effective interactions with the complex surfaces of protein targets.
Research into cyclobutane-based fragment libraries has demonstrated their favorable physicochemical properties and metabolic stability compared to other cycloalkanes. nih.gov The synthesis of focused libraries of 3D cyclobutane fragments, including those with secondary amine, amide, and sulfonamide functionalities, highlights the modular nature of this scaffold. nih.govresearchgate.net These libraries are designed to maximize chemical and shape diversity while maintaining a low molecular complexity. nih.govnih.gov The this compound structure, with its amino and amide groups, represents a key starting point that can be synthetically diversified to create a library of fragments for screening against various therapeutic targets.
Table 1: Comparison of 2D and 3D Fragments in FBDD
| Feature | 2D Fragments | 3D Fragments (e.g., Cyclobutane-based) |
|---|---|---|
| Shape | Predominantly planar | Higher spatial complexity and three-dimensionality |
| Solubility | Can be limited | Often improved due to less planarity |
| Selectivity | May exhibit lower selectivity | Can achieve higher selectivity through more specific interactions |
| Synthetic Elaboration | Fewer vectors for growth | Multiple, well-defined vectors for chemical modification |
Prospects for Derivatization in the Development of Pan-Protease Inhibitors
Proteases are a large class of enzymes involved in a multitude of physiological and pathological processes, making them attractive targets for drug discovery. The development of pan-protease inhibitors, which can target multiple related proteases, is a promising strategy for treating complex diseases like viral infections. nih.gov The structure of this compound offers significant potential for derivatization to create such broad-spectrum inhibitors.
The core structure of this compound contains several points for chemical modification, including the amino group, the amide group, and the cyclobutane ring itself. These sites can serve as "growth vectors" from which to build more complex molecules with tailored specificities. researchgate.net For instance, the amino group could be acylated with various moieties to explore interactions with the S1-S3 pockets of different proteases. The amide could be modified to enhance hydrogen bonding capabilities or to introduce different chemical properties.
The development of non-covalent inhibitors for viral proteases, such as the papain-like protease (PLpro) of coronaviruses, often involves a scaffold that can be systematically modified. nih.govnih.gov By analogy, the this compound scaffold could be elaborated with different chemical groups to target the conserved features of a family of proteases. The cyclobutane ring can act as a rigid spacer to correctly position functional groups for optimal binding within the enzyme's active site. This approach of using a central scaffold to link different chemical functionalities has been successful in designing inhibitors for various enzyme classes. nih.gov
Table 2: Potential Derivatization Sites on this compound for Pan-Protease Inhibitor Development
| Derivatization Site | Potential Modification | Desired Outcome |
|---|---|---|
| Amino Group | Acylation, Alkylation | Enhanced interaction with protease subpockets |
| Amide Group | N-methylation, Conversion to other functional groups | Improved metabolic stability, altered hydrogen bonding |
| Cyclobutane Ring | Introduction of substituents | Fine-tuning of scaffold rigidity and conformation |
Methodological Advancements in Characterizing Highly Dynamic Chemical Species
The flexibility of the cyclobutane ring and the rotatable bonds in the side chain of this compound make it a dynamic molecule. Understanding its conformational landscape is crucial for predicting its binding modes to target proteins. Advanced analytical techniques are essential for characterizing such dynamic chemical species.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular dynamics in solution. Techniques like rotating-frame Overhauser effect spectroscopy (ROESY) and nuclear Overhauser effect spectroscopy (NOESY) can provide through-space distance constraints between protons, helping to elucidate the preferred conformations of the molecule. Furthermore, relaxation dispersion NMR experiments can be used to study the kinetics of conformational exchange processes occurring on the microsecond to millisecond timescale.
Computational methods, such as molecular dynamics (MD) simulations, offer a complementary approach to understanding the conformational flexibility of this compound. By simulating the movement of the molecule over time, MD can reveal the accessible conformational states and the energy barriers between them. This information can be invaluable for structure-based drug design efforts.
For more complex systems where the compound is bound to a protein, X-ray crystallography can provide a static snapshot of the bound conformation. However, to capture the dynamic nature of the interaction, techniques like cryogenic electron microscopy (cryo-EM) are becoming increasingly important, as they can sometimes resolve multiple conformations of a bound ligand. The combination of these experimental and computational methods will be critical in fully characterizing the dynamic behavior of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 3-Amino-4-cyclobutyl-2-oxobutanamide, and how do they address structural ambiguity?
- Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve structural ambiguities, particularly cyclobutyl group conformation and keto-enol tautomerism. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Cross-validate results with computational chemistry tools like density functional theory (DFT) to predict NMR shifts .
Q. How can researchers optimize synthetic routes for this compound while minimizing hazardous intermediates?
- Methodology : Employ factorial design experiments to evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Prioritize green chemistry principles by substituting cyclobutylamine derivatives with safer alternatives (e.g., tert-butoxycarbonyl-protected intermediates). Monitor reaction progress via in-situ infrared (IR) spectroscopy to detect unstable intermediates like α,β-unsaturated ketones .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodology : Conduct accelerated stability studies under varying temperatures (-20°C to 25°C) and humidity levels (40–80% RH). Use differential scanning calorimetry (DSC) to identify decomposition thresholds. Store samples in amber vials under inert gas (argon/nitrogen) to prevent oxidation. Include stabilizers like ascorbic acid for pH-sensitive formulations .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reaction systems?
- Methodology : Apply quantum chemical calculations (e.g., Gaussian or ORCA software) to model transition states and reaction pathways. Use machine learning (ML) algorithms trained on cyclobutane-containing analogs to predict regioselectivity in nucleophilic additions. Validate predictions with kinetic isotope effect (KIE) studies and isotopic labeling experiments .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodology : Perform meta-analysis of dose-response curves across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects. Use CRISPR-Cas9 gene editing to isolate target pathways (e.g., kinase inhibition vs. GPCR modulation). Cross-reference with molecular docking simulations to clarify structure-activity relationships (SAR) .
Q. How do surface interactions influence the environmental degradation of this compound in aqueous systems?
- Methodology : Conduct adsorption studies using silica or clay nanoparticles as model surfaces. Analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Apply microspectroscopic imaging (e.g., AFM-IR) to track real-time degradation on indoor/outdoor particulate matter .
Q. What reactor designs enhance scalability for synthesizing this compound while maintaining stereochemical integrity?
- Methodology : Use continuous-flow reactors with immobilized catalysts (e.g., Pd/C on mesoporous silica) to improve mass transfer and reduce racemization. Monitor enantiomeric excess (ee) via chiral HPLC. Optimize residence time distribution (RTD) using computational fluid dynamics (CFD) simulations .
Data Analysis and Experimental Design
Q. How should researchers design experiments to distinguish between kinetic and thermodynamic control in cyclobutyl ring-opening reactions?
- Methodology : Perform variable-temperature NMR studies (-40°C to 80°C) to track ring-opening rates. Use Eyring plots to calculate activation parameters (ΔH‡, ΔS‡). Compare product ratios under adiabatic vs. isothermal conditions. Validate with DFT-calculated energy profiles .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?
- Methodology : Apply multivariate analysis (e.g., PCA or PLS) to identify critical process parameters (CPPs). Use control charts (Shewhart or CUSUM) to monitor impurity profiles. Implement design of experiments (DoE) with nested ANOVA to isolate variability sources (e.g., raw material quality vs. mixing efficiency) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
